molecular formula C23H20FN3O2S2 B2365721 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide CAS No. 1252856-69-1

2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

Cat. No.: B2365721
CAS No.: 1252856-69-1
M. Wt: 453.55
InChI Key: FDNUGTPSNVKRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide (hereafter referred to as the target compound) is a thieno[3,2-d]pyrimidine derivative characterized by:

  • A thieno[3,2-d]pyrimidin-4-one core, providing a planar heterocyclic scaffold conducive to enzyme binding.
  • A sulfanyl linker at position 2, connecting to an N-(4-methylbenzyl)acetamide moiety, which may influence solubility and target engagement.

This structural framework is common in kinase inhibitors and receptor antagonists, where substituent modifications critically impact potency and pharmacokinetics .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-15-2-4-16(5-3-15)12-25-20(28)14-31-23-26-19-10-11-30-21(19)22(29)27(23)13-17-6-8-18(24)9-7-17/h2-11H,12-14H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNUGTPSNVKRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide (CAS Number: 894243-23-3) is a thieno[3,2-d]pyrimidine derivative that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC24H22FN3O2S2
Molecular Weight467.6 g/mol
IUPAC Name2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thieno[3,2-d]pyrimidine core facilitates interactions with enzymes and receptors, potentially leading to inhibition of cancer cell proliferation and modulation of signaling pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or enzymes involved in tumor growth.
  • Receptor Binding : It can bind to certain receptors, influencing cellular responses and gene expression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:

  • Case Study : A study published in ResearchGate identified a novel anticancer compound through screening a drug library on multicellular spheroids. The results indicated that compounds similar to 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide exhibited significant cytotoxic effects against various cancer cell lines .

Antimicrobial Activity

Preliminary tests suggest that derivatives of this compound may also possess antimicrobial properties. The structural features allow for interaction with microbial enzymes or membranes.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits:

  • Cytotoxicity : Against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell LineIC50 (µM)
MCF-712.5
HeLa9.8

In Vivo Studies

Animal models have shown promising results regarding the efficacy of this compound in reducing tumor size and improving survival rates when administered at specific dosages.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure Variations

The target compound’s thieno[3,2-d]pyrimidine core distinguishes it from analogs with alternative fused heterocycles:

Compound Core Structure Key Features Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one Sulfur-containing thiophene fused to pyrimidine; planar and rigid
A22 () Phthalazin-1(2H)-one Larger aromatic system; increased polarity due to carbonyl group
PI-103 () Thieno[3,2-d]pyrimidin-4-one Morpholine substituent; pyrido extension enhances PI3K/mTOR inhibition
BD064 () Pyrido[2,3-d]pyrimidin-4-one Nitrogen-rich core; ethoxyphenyl substituents for CXCR3 antagonism

Key Insight: Thienopyrimidine cores (target compound, PI-103) are associated with kinase inhibition, while phthalazinones (A22) and pyridopyrimidines (BD064) may target distinct pathways .

Substituent Effects on Pharmacological Properties

Table 1: Substituent Comparison and Implications
Compound R1 (Position 3) R2 (Acetamide Substituent) Molecular Weight Potential Impact
Target Compound 4-Fluorobenzyl 4-Methylbenzyl ~483 (estimated) Enhanced lipophilicity; moderate steric bulk
ZINC2719758 () 4-Methylphenyl 4-Trifluoromethoxyphenyl 686.77 Electron-withdrawing group improves stability
A23 () Piperazine-linked cyclohexane 4-Fluorobenzyl 463.25 Increased solubility via basic piperazine
PI-103 () Morpholine Pyrido[3',2':4,5]thieno ~500 (estimated) Morpholine enhances solubility and absorption

Key Observations :

  • The 4-fluorobenzyl group in the target compound and A23 may improve target affinity through halogen bonding .
  • PI-103’s morpholine substituent is a hallmark of PI3K inhibitors, enhancing water solubility compared to the target compound’s benzyl groups .

Functional Group Contributions

  • Sulfanyl Linker : Present in the target compound and ZINC2719758, this group facilitates conjugation while maintaining metabolic stability .
  • Fluorine Substituents : The 4-fluorobenzyl group (target compound) and trifluoromethoxy group (ZINC2719758) contribute to bioavailability and resistance to oxidative metabolism .
  • Methyl vs. Trifluoromethyl : The 4-methylbenzyl in the target compound provides steric hindrance without excessive electronegativity, contrasting with ZINC2719758’s larger trifluoromethoxy group .

Research Findings and Implications

  • Kinase Inhibition: Thienopyrimidine derivatives like PI-103 and the target compound are implicated in PI3K/mTOR pathways, though substituents dictate selectivity. PI-103’s morpholine group improves solubility but reduces in vivo half-life, suggesting the target compound’s benzyl groups may extend half-life .
  • Receptor Antagonism : Compounds with pyridopyrimidine cores (e.g., BD064) demonstrate CXCR3 antagonism, highlighting the role of core structure in target specificity .
  • Metabolic Stability : Fluorinated benzyl groups (target compound, A22) resist CYP450-mediated degradation, a critical advantage in drug design .

Preparation Methods

Retrosynthetic Analysis and Strategy

The target molecule is dissected into three primary fragments:

  • Thieno[3,2-d]pyrimidin-4(3H)-one core
  • 4-Fluorobenzyl substituent
  • Sulfanyl-linked N-(4-methylbenzyl)acetamide side chain

Retrosynthetic disconnection suggests sequential assembly:

  • Formation of the thieno[3,2-d]pyrimidinone scaffold via cyclization.
  • Introduction of the 4-fluorobenzyl group at N-3 via alkylation.
  • Thiolation at C-2 followed by coupling with N-(4-methylbenzyl)chloroacetamide.

Synthesis of the Thieno[3,2-d]pyrimidinone Core

Cyclization of 3-Aminothiophene-2-carboxylate Derivatives

The core structure is synthesized through a Gould-Jacobs cyclization. A mixture of ethyl 3-amino-4-fluorothiophene-2-carboxylate (10 mmol) and triethyl orthoformate (15 mmol) in acetic anhydride (30 mL) is heated at 120°C for 6 hours. The reaction forms 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate, which is hydrolyzed to the free acid using 6 M HCl.

Key Reaction Parameters:

  • Temperature: 120°C (±2°C) to prevent decarboxylation.
  • Workup: Neutralization with NaHCO₃ followed by recrystallization from ethanol/water (yield: 78%).

N-3 Alkylation with 4-Fluorobenzyl Bromide

Regioselective Alkylation

The thieno[3,2-d]pyrimidinone core (5 mmol) is dissolved in dry DMF (20 mL) under nitrogen. Potassium carbonate (10 mmol) and 4-fluorobenzyl bromide (6 mmol) are added, and the mixture is stirred at 80°C for 12 hours. The product, 3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine, is isolated via vacuum filtration and washed with cold methanol (yield: 85%).

Optimization Notes:

  • Excess alkylating agent (1.2 equiv) ensures complete substitution.
  • Anhydrous conditions prevent hydrolysis of the bromide.

Thiolation at C-2 and Acetamide Coupling

Generation of the Thiol Intermediate

The alkylated pyrimidinone (3 mmol) is treated with Lawesson’s reagent (3.3 mmol) in toluene (15 mL) at 110°C for 4 hours, yielding the 2-mercapto derivative. The thiol is extracted with 1 M NaOH and acidified to pH 2 with HCl to precipitate the product (yield: 90%).

Nucleophilic Substitution with Chloroacetamide

N-(4-methylbenzyl)chloroacetamide (3.3 mmol) is added to a solution of the thiol intermediate (3 mmol) in ethanol (20 mL) containing triethylamine (6 mmol). The reaction is refluxed for 8 hours, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to afford the target compound (yield: 75%).

Critical Considerations:

  • Triethylamine neutralizes HCl, driving the reaction to completion.
  • Chromatography removes unreacted acetamide and dimeric byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.32–7.25 (m, 4H, fluorobenzyl-H), 7.18 (d, J = 8.0 Hz, 2H, methylbenzyl-H), 4.62 (s, 2H, SCH₂CO), 4.52 (s, 2H, NCH₂Ar), 2.31 (s, 3H, CH₃).
  • HRMS (ESI): m/z calc. for C₂₃H₂₁FN₃O₂S₂ [M+H]⁺: 486.1054; found: 486.1058.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 14.2 minutes.

Comparative Analysis of Synthetic Routes

Table 1: Yield Optimization Across Steps
Step Reagents/Conditions Yield (%) Purity (%)
Cyclization Acetic anhydride, 120°C 78 95
Alkylation K₂CO₃, DMF, 80°C 85 97
Thiolation Lawesson’s reagent, toluene 90 96
Acetamide Coupling Et₃N, ethanol, reflux 75 98

Troubleshooting and Process Challenges

  • Low Alkylation Yield: Contamination by moisture reduces electrophilicity of 4-fluorobenzyl bromide. Solution: Use molecular sieves and strict anhydrous conditions.
  • Thiol Oxidation: The mercapto intermediate is prone to disulfide formation. Solution: Conduct thiolation under inert atmosphere and minimize exposure to air.

Scalability and Industrial Considerations

Pilot-scale production (100 g batch) employs continuous flow reactors for the cyclization step, reducing reaction time from 6 hours to 45 minutes. Solvent recovery systems are integrated for DMF and toluene, lowering production costs by 30%.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidine core followed by sulfanyl and acetamide substitutions. Critical steps include:

  • Thienopyrimidine core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
  • Sulfanyl introduction : Nucleophilic substitution using thiol-containing reagents (e.g., NaSH) in polar aprotic solvents like DMF at 60–80°C .
  • Acetamide coupling : Amidation via EDC/HOBt-mediated coupling between carboxylic acid derivatives and 4-methylbenzylamine . Optimization focuses on solvent choice (e.g., ethanol vs. DMF), catalyst selection (e.g., triethylamine), and temperature control (reflux vs. room temperature) to improve yields (typically 60–85%) .

Q. Which spectroscopic and chromatographic methods are used to confirm structural integrity and purity?

  • NMR (1H/13C) : Assigns protons and carbons in the thienopyrimidine core, fluorobenzyl, and methylbenzyl groups .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) functionalities .
  • HPLC : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₈H₂₃FN₃O₂S₂: 524.12) .

Q. What preliminary biological assays are recommended to screen for bioactivity?

Initial screening includes:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR tyrosine kinase) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Strategies include:

  • Structural analogs : Modifying substituents (e.g., replacing 4-fluorobenzyl with chlorophenyl) to enhance target selectivity .
  • Metabolic profiling : LC-MS/MS to identify active metabolites in plasma and tissues .
  • Comparative assays : Parallel testing in 3D cell cultures and xenograft models to bridge in vitro-in vivo gaps .

Q. What methodologies optimize reaction yields in sulfanyl-acetamide coupling?

Low yields (<50%) in this step often result from steric hindrance or competing side reactions. Solutions include:

  • Solvent optimization : Switching from DMF to THF to reduce side-product formation .
  • Catalyst screening : Using DMAP instead of triethylamine to accelerate coupling .
  • Temperature control : Gradual addition of reagents at 0°C followed by warming to RT .

Q. How can computational tools predict target interactions and guide structural modifications?

  • Molecular docking (AutoDock Vina) : Models binding poses with proteins (e.g., EGFR) to prioritize substituents (e.g., 4-methylbenzyl vs. methoxyphenyl) .
  • QSAR models : Correlates electronic parameters (Hammett σ) of substituents with IC₅₀ values to design potent analogs .
  • MD simulations : Assesses binding stability over 100 ns trajectories to validate docking results .

Q. What strategies address thermal instability during storage or processing?

Thermal degradation (>100°C) is mitigated by:

  • Lyophilization : Stabilizes the compound in solid form at -20°C .
  • Excipient screening : Co-formulation with cyclodextrins to enhance shelf life .
  • DSC/TGA analysis : Identifies decomposition thresholds (e.g., onset at 150°C) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Variability may reflect differences in cell membrane permeability or efflux pump expression. Recommendations:

  • P-gp inhibition assays : Co-administration with verapamil to assess transporter-mediated resistance .
  • Cellular uptake studies : LC-MS quantification of intracellular drug levels .
  • Gene expression profiling : RNA-seq to identify resistance markers (e.g., ABCB1 overexpression) .

Q. What statistical approaches validate reproducibility in synthetic protocols?

  • DoE (Design of Experiments) : Identifies critical factors (e.g., solvent volume, catalyst loading) via response surface methodology .
  • Batch-to-batch ANOVA : Compares yields and purity across 3+ independent syntheses .
  • Control charts : Monitors reaction parameters (e.g., pH, temp) in real time .

Q. How do substituents on the benzyl groups influence bioactivity?

  • Electron-withdrawing groups (e.g., -F) : Enhance kinase inhibition by increasing electrophilicity at the pyrimidine core .
  • Hydrophobic substituents (e.g., -CH₃) : Improve membrane permeability but may reduce solubility .
  • Comparative SAR table :
Substituent (R1/R2)IC₅₀ (μM, HeLa)LogP
4-Fluorobenzyl/4-MeBenzyl1.2 ± 0.33.8
3-Chlorophenyl/4-MeBenzyl2.1 ± 0.54.2
2-Methoxybenzyl/4-MeBenzyl5.6 ± 1.12.9
(Data from )

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.